molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Cat. No.: B027381
CAS No.: 82925-01-7
M. Wt: 342.4 g/mol
InChI Key: APCRFYGXPUAKFD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline (CAS: 82925-01-7) is a substituted tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy isoquinoline core and a 4-nitrophenylethyl substituent at the 2-position. This compound is synthesized via condensation of 2-(4-nitrophenyl)ethyl bromide with 6,7-dimethoxy-THIQ using K₂CO₃ and KI in DMF at 100°C . It serves as a key intermediate in the synthesis of Elacridar (GF120918), a P-glycoprotein (P-gp) inhibitor used to overcome multidrug resistance (MDR) in cancer therapy .

Properties

IUPAC Name

6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCRFYGXPUAKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439786
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-01-7
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 6,7-dimethoxy-1-tetralone and 4-nitrophenylethylamine as precursors. In the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid), the amine undergoes condensation with the ketone to form an imine intermediate. Intramolecular cyclization then yields the isoquinoline framework. Typical reaction conditions include:

  • Solvent: Dichloromethane or methanol

  • Temperature: 25–80°C

  • Reaction Time: 12–48 hours.

Key Optimization Strategies

  • Catalyst Selection: Trifluoroacetic acid (TFA) enhances reaction efficiency by stabilizing the imine intermediate, achieving yields exceeding 60%.

  • Steric Effects: The 4-nitrophenylethyl group’s electron-withdrawing nature slows cyclization, necessitating prolonged reaction times.

Catalytic Hydrogenation and Reduction Techniques

Following the Pictet-Spengler reaction, the intermediate isoquinoline undergoes hydrogenation to saturate the heterocyclic ring. This step is critical for achieving the tetrahydroisoquinoline structure.

Hydrogenation Conditions

  • Catalyst: Palladium on carbon (Pd/C, 5–10 wt%)

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or methanol

  • Temperature: 25–50°C

  • Duration: 6–12 hours.

ParameterValue RangeImpact on Yield
H₂ Pressure1–3 atmMaximizes conversion
Catalyst Loading5–10% Pd/CBalances cost and efficiency
Temperature25–50°CPrevents over-reduction

Alternative Reduction Methods

Sodium cyanoborohydride (NaBH₃CN) in acidic media offers a milder alternative for sensitive substrates, though yields are marginally lower (50–55%).

Purification and Characterization Methods

Crude product purification is achieved via recrystallization or column chromatography .

Recrystallization

  • Solvent System: Ethyl acetate/hexane (3:1 v/v)

  • Purity: >95%.

Chromatographic Purification

  • Stationary Phase: Silica gel (60–120 mesh)

  • Eluent: Dichloromethane/methanol (95:5 v/v)

  • Retention Factor (Rf): 0.45.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, Ar-NO₂), 6.65 (s, 2H, Ar-OCH₃), 3.85 (s, 6H, OCH₃).

  • Mass Spectrometry: m/z 342.4 [M+H]⁺, confirming molecular formula C₁₉H₂₂N₂O₄.

Alternative Synthetic Routes and Modifications

Bischler-Napieralski Reaction

This method involves cyclodehydration of β-arylethylamides using POCl₃ or PCl₅. While less common for this compound, it provides a route to unsaturated intermediates.

N-Alkylation Strategies

Introducing the 4-nitrophenylethyl side chain post-cyclization via alkylation with 4-nitrophenethyl bromide has been attempted but yields <40% due to steric hindrance.

Physicochemical Properties and Stability

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.4 g/mol
Melting Point91–92°C
Boiling Point496.2°C (at 760 mmHg)
Density1.2 g/cm³
LogP4.08
SolubilityInsoluble in water; soluble in DMSO, ethanol

The compound exhibits stability under inert atmospheres but degrades upon prolonged exposure to light or moisture .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted isoquinolines.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. The specific compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have suggested that the nitrophenyl group may enhance its cytotoxicity against certain tumors .

2. Neuropharmacology
The isoquinoline structure is known for its interactions with neurotransmitter systems. This compound has been investigated for its effects on dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Preliminary studies suggest that it may modulate dopaminergic activity, providing a potential avenue for therapeutic development .

3. Analgesic Properties
There is evidence to suggest that compounds similar to this isoquinoline can act as analgesics by interacting with opioid receptors in the brain. This could position it as a candidate for pain management therapies, particularly in chronic pain conditions where traditional analgesics may fail .

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydroisoquinolines and tested their effects on cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells .

Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of isoquinoline derivatives highlighted their potential in modulating dopamine levels in animal models. The study found that administration of this compound led to observable changes in behavior consistent with increased dopaminergic activity, suggesting a role in treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related THIQ derivatives and their biological or synthetic relevance:

Compound Name Structural Features Biological Activity/Application Key Data References
Target Compound
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
6,7-Dimethoxy core; 2-(4-nitrophenyl)ethyl group P-gp inhibition (Elacridar intermediate) Synthetic yield: ~70% (DMF/K₂CO₃/KI, 100°C)
Compound 7h
2-[(1-{4-[2-(6,7-dimethoxy-THIQ)ethyl]phenyl}-1H-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide
6,7-Dimethoxy-THIQ core; triazole-linked benzamide P-gp-mediated MDR reversal EC₅₀ = 127.5 nM (K562/A02 cells); TI >784.3
Compound 4c
5,6,7,8-Tetrahydroisoquinoline with 3-nitrophenyl group
Nitrophenyl substituent at C-1 Anticancer activity (MCF-7 cells) IC₅₀ = 4.8 µM
Compound 13d
1-(3,4-dihydro-6,7-dimethoxy-1-(4-nitrophenyl)isoquinolin-2-yl)-2-morpholinoethanone
4-Nitrophenyl at C-1; morpholinoethanone side chain Antibacterial activity MIC = 25 µg/mL (E. coli, S. aureus)
6,7-Dimethoxy-2-{2-[4-(1H-triazol-1-yl)phenyl]ethyl}-THIQ Triazole-substituted phenyl group at C-2 Superior MDR reversal Duration >24 h; low cytotoxicity (CC₅₀ >100 µM)
2-Chloro-6,7-dimethoxy-THIQ Chlorine substitution at C-2 Synthetic intermediate for halogenated derivatives Synthesized via NaOCl oxidation in tert-butanol

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound enhances P-gp binding compared to non-nitrated analogues (e.g., 6,7-dimethoxy-2-ethyl-THIQ hydrochloride, NSC 400616) . Triazole-containing derivatives (e.g., Compound 7h) exhibit superior MDR reversal due to improved hydrogen bonding with P-gp’s ATP-binding domain .

Synthetic Flexibility :

  • Microwave-assisted synthesis (e.g., 6,7-dimethoxy-1-(4-substitutedphenyl)-THIQs) reduces reaction times (<1 h) compared to traditional methods (16–24 h) .
  • The target compound’s nitro group allows further functionalization (e.g., reduction to amines for PET tracers) .

Antimicrobial vs. Anticancer Activity: Morpholinoethanone derivatives (e.g., 13d) show broad-spectrum antibacterial activity (MIC 25 µg/mL) but lack anticancer potency , whereas nitrophenyl-THIQs (e.g., 4c) prioritize tumor inhibition (IC₅₀ ~4.8 µM) .

Biological Activity

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline (CAS Number: 82925-01-7) is a compound of interest due to its potential biological activities. Isoquinoline derivatives have been studied extensively for their pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Basic Information

PropertyValue
Molecular FormulaC19H22N2O4
Molecular Weight342.39 g/mol
Density1.199 g/cm³
Boiling Point496.2 °C
Flash Point253.9 °C

Structural Characteristics

The structure of this compound features a tetrahydroisoquinoline core with two methoxy groups and a nitrophenyl ethyl substituent. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that tetrahydroisoquinolines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclins .
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that related isoquinoline derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives has also been explored:

  • Research Findings : In vitro tests demonstrated that this compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
  • Mechanism : The compound is believed to disrupt bacterial cell membranes and inhibit DNA synthesis, contributing to its bactericidal effects.

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective capabilities:

  • Neuroprotection Studies : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuron survival and growth .
  • Animal Models : In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

Future Directions

Given the promising biological activities observed in studies involving this compound, further research is warranted:

  • Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Structure-Activity Relationship (SAR) : Investigating the SAR can help optimize the compound's potency and selectivity for specific biological targets.

Q & A

Basic: What are the established synthetic routes for 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline?

Answer:
The compound can be synthesized via a multi-step approach:

Reduction of nitrovinyl precursors : Use LiAlH4 in tetrahydrofuran (THF) to reduce (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine, yielding intermediate amines (e.g., 61% yield for 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine) .

Hydrogenation : Employ Pd/C catalyst under H2 atmosphere to deprotect benzylamine intermediates (e.g., 53% yield after 2 days) .

Pictet-Spengler cyclization : React the amine intermediate with 3,4,5-trimethoxybenzaldehyde under reflux in ethanol with molecular sieves and HCl, followed by purification via column chromatography .

Basic: Which spectroscopic techniques are optimal for characterizing this compound and its intermediates?

Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–7.5 ppm for nitrophenyl and isoquinoline rings) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .
  • HPLC : Assess purity using reverse-phase columns (e.g., C18, methanol/water gradients) .

Advanced: How can reaction conditions be optimized to improve yields in the Pictet-Spengler cyclization step?

Answer:

  • Catalyst screening : Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol; higher polarity may stabilize intermediates .
  • Temperature modulation : Gradual heating (e.g., 60°C → reflux) to minimize side reactions .

Advanced: What strategies address low solubility during purification of the final product?

Answer:

  • Solvent mixtures : Use CH2Cl2/MeOH or EtOAc/hexane gradients in column chromatography to improve separation .
  • Recrystallization : Test ethanol/water or acetone/hexane systems to isolate crystalline forms .
  • Derivatization : Convert to hydrochloride salts (e.g., using HCl in EtOH) for enhanced crystallinity .

Advanced: How can researchers resolve conflicting NMR data for isoquinoline derivatives?

Answer:

  • 2D NMR techniques : Use COSY to assign proton-proton correlations and HSQC for <sup>13</sup>C-<sup>1</sup>H connectivity .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Answer:

  • Receptor binding assays : Screen for affinity at monoamine transporters (e.g., dopamine/norepinephrine reuptake inhibition) using radiolabeled ligands .
  • Enzyme inhibition studies : Test against acetylcholinesterase or kinases via spectrophotometric/fluorometric methods .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .

Advanced: How does substituent variation (e.g., nitrophenyl vs. chlorophenyl) affect pharmacological activity?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-chlorophenyl derivative ) and compare IC50 values in receptor assays.
  • Electron-withdrawing groups : The 4-nitrophenyl moiety may enhance π-stacking interactions in receptor pockets versus chlorophenyl .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin transporter) .

Advanced: What approaches enable stereochemical control during synthesis?

Answer:

  • Chiral auxiliaries : Introduce enantiopure amines or alcohols to direct asymmetric cyclization .
  • Enantioselective hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) for reducing prochiral intermediates .
  • Chiral chromatography : Separate diastereomers via HPLC with chiral stationary phases (e.g., Chiralpak IA) .

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